(S)-(-)-5-Hydroxymethyl-2(5H)-furanone chemical properties
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone chemical properties
An In-depth Technical Guide to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone for Advanced Research
Introduction: A Versatile Chiral Building Block
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone is a multifunctional organic compound that has garnered significant attention within the scientific community. As a chiral lactone, it serves as a valuable stereospecific starting material for the synthesis of complex molecular architectures. Its structure incorporates several reactive sites—an α,β-unsaturated lactone system, a primary alcohol, and a defined stereocenter—making it a versatile precursor in asymmetric synthesis. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The compound's utility extends from the synthesis of bioactive natural products and potential antiviral agents to its use as a flavor and fragrance component.[1]
Core Chemical and Physical Properties
The unique stereochemistry and functional group arrangement of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone dictate its physical characteristics and chemical behavior. It typically presents as a white to pale yellow solid with a low melting point, requiring controlled storage conditions to maintain its integrity.[1][2]
Molecular Structure
The fundamental structure consists of a five-membered lactone (furanone) ring with a double bond between C3 and C4. A hydroxymethyl group is attached to the chiral center at the C5 position, with the (S)-configuration defining its specific spatial arrangement.
Caption: Molecular structure of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₃ | [1][3][4] |
| Molecular Weight | 114.10 g/mol | [1][2][4][5] |
| CAS Number | 78508-96-0 | [1][2][3][4] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 41-43 °C | [1][2] |
| Optical Rotation [α]20/D | -144° (c=1 in H₂O) | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water | [6] |
| Storage Temperature | 2-8°C | [1][2] |
| Purity | ≥ 97.5% (HPLC) | [1] |
Spectroscopic Profile for Structural Elucidation
Structural verification and purity assessment rely on standard spectroscopic techniques. The key expected spectral features are outlined below.
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Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the principal functional groups. Key absorption bands are expected for the hydroxyl group (broad, ~3400 cm⁻¹), the α,β-unsaturated lactone carbonyl group (strong, ~1740-1760 cm⁻¹), and the carbon-carbon double bond (~1640 cm⁻¹). The NIST/EPA Gas-Phase Infrared Database contains reference spectra for this compound.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is characteristic, showing distinct signals for the vinyl protons, the proton at the chiral center (C5), and the diastereotopic protons of the hydroxymethyl group.
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¹³C NMR : The carbon spectrum will display signals for the carbonyl carbon, the olefinic carbons, the chiral carbon (C5), and the hydroxymethyl carbon.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular weight (m/z = 114).[7] Fragmentation patterns often involve the loss of the hydroxymethyl group or other characteristic cleavages of the furanone ring.
Chemical Reactivity and Synthetic Applications
The synthetic value of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone stems from the reactivity of its integrated functional groups. The electrophilic nature of the lactone ring and the nucleophilicity of the hydroxyl group allow for a wide range of chemical transformations.
Key Reaction Pathways
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Reactions at the Hydroxyl Group : The primary alcohol can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.
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Reactions of the α,β-Unsaturated Lactone : The conjugated system is susceptible to nucleophilic attack, primarily through 1,4-conjugate addition (Michael addition). This pathway is fundamental for introducing substituents at the C4 position.
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Diastereoselective Transformations : The existing stereocenter at C5 exerts significant stereochemical control over reactions at adjacent positions, enabling highly diastereoselective syntheses. This is particularly valuable in the preparation of complex heterocyclic systems.[2][6][8]
Role as a Synthetic Precursor
This furanone is a documented starting material for several important classes of molecules:
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Bioactive Natural Products : It has been successfully employed in the total synthesis of (+)-muscarine, a natural product with cholinergic activity.[2]
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Antiviral Agents : It serves as a precursor in the synthesis of modified nucleosides, such as 3′-Ethynylthymidine, which are investigated for their potential as antiviral drugs.[2]
-
Saturated Heterocycles : Through diastereoselective ring-chain formation reactions, it can be converted into various partially saturated heterocycles, which are common scaffolds in medicinal chemistry.[2][6][8]
-
Pyrrolizidine Alkaloids : The compound is used in 1,3-dipolar cycloaddition reactions to synthesize pyrrolizidine alkaloid frameworks.[9]
Caption: Experimental workflow for hydroxyl group acylation.
Step-by-Step Methodology & Rationale:
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Reaction Setup : Dissolve (S)-(-)-5-Hydroxymethyl-2(5H)-furanone (1.0 eq) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).
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Causality: An inert atmosphere and dry solvent are critical to prevent the reaction of the acylating agent with atmospheric moisture, which would reduce yield and produce acidic byproducts.
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-
Addition of Base : Add a suitable base, such as pyridine or triethylamine (TEA) (1.5 eq).
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Causality: The base acts as a scavenger for the acidic byproduct (e.g., acetic acid) generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.
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-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
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Causality: This step controls the initial exotherm of the reaction upon adding the highly reactive acylating agent, preventing potential side reactions.
-
-
Addition of Acylating Agent : Add the acylating agent, such as acetic anhydride (1.2 eq), dropwise with vigorous stirring.
-
Causality: Dropwise addition maintains temperature control and prevents localized high concentrations of the reagent.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Trustworthiness: TLC provides a self-validating system to confirm the consumption of the starting material and the formation of a new, less polar product spot before proceeding to workup.
-
-
Workup : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with the same solvent.
-
Causality: The aqueous wash removes the base, its salt, and any remaining water-soluble reagents.
-
-
Drying and Concentration : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Causality: Complete removal of water is essential before concentration to prevent potential hydrolysis of the product.
-
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired acylated product from unreacted starting material and non-polar impurities, yielding a pure compound suitable for the next synthetic step.
-
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the compound's purity.
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [4]* Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [10]After handling, wash hands thoroughly.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 2-8°C. [1][2][6]* Incompatibilities : Keep away from strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions. [6][10]* Fire Safety : The compound is a combustible solid with a flash point of 113 °C. [4]In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. [11]
Conclusion
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone is a cornerstone chiral synthon with demonstrable value in pharmaceutical and chemical research. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups provide a reliable platform for the efficient construction of complex, high-value molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full synthetic potential in the development of novel therapeutics and other advanced materials.
References
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(S)-5-Hydroxymethyl-2[5H]-furanone. NIST Chemistry WebBook. [Link]
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(S)-5-Hydroxymethyl-2[5H]-furanone General Information. NIST Chemistry WebBook. [Link]
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5-(hydroxymethyl)-2(5H)-furanone. PubChem, National Center for Biotechnology Information. [Link]
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5-(Hydroxymethyl)-2(5H)-furanone. LookChem. [Link]
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(S)-(-)-5-Hydroxymethyl-2(5H)-furanone, 98%. Thermo Scientific Alfa Aesar. [Link]
- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
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(S)-5-hydroxymethyl-2(5H)-furanone Articles. The Good Scents Company. [Link]
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(S)-(-)-5-Hydroxymethyl-2(5H)-furanone Spectrum. SpectraBase. [Link]
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(S)-5-Hydroxymethyl-2[5H]-furanone Mass Spectrum. NIST Chemistry WebBook. [Link]
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